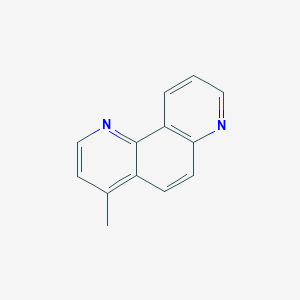
4-Methyl-1,7-phenanthroline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1,7-phenanthroline is a derivative of phenanthroline, a heterocyclic organic compound Phenanthroline and its derivatives are well-known for their ability to form stable complexes with metal ions, making them valuable in various fields of chemistry and materials science
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,7-phenanthroline typically involves the methylation of 1,7-phenanthroline. One common method is the selective lithiation of 1,7-phenanthroline at the 4-position, followed by methylation using a methylating agent such as methyl iodide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions: 4-Methyl-1,7-phenanthroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups at specific positions on the phenanthroline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or alkylating agents are used under controlled conditions to achieve selective substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
4-Methyl-1,7-phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes, which are valuable in catalysis and materials science.
Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in targeting metal-dependent biological processes.
Industry: It is used in the development of advanced materials, including luminescent materials and sensors.
作用机制
The mechanism of action of 4-Methyl-1,7-phenanthroline primarily involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can influence various chemical and biological processes. The molecular targets include metal ions in enzymes and proteins, where it can modulate their activity and function. The pathways involved often relate to metal ion homeostasis and redox reactions.
相似化合物的比较
1,10-Phenanthroline: A widely used chelating agent with similar properties but without the methyl group.
4-Methyl-1,10-phenanthroline: Another methylated derivative with different substitution patterns.
2,9-Dimethyl-1,10-phenanthroline: A derivative with two methyl groups, offering different steric and electronic properties.
Uniqueness: 4-Methyl-1,7-phenanthroline is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for metal ions. This makes it particularly valuable in applications where precise control over metal coordination is required.
属性
CAS 编号 |
61351-92-6 |
|---|---|
分子式 |
C13H10N2 |
分子量 |
194.23 g/mol |
IUPAC 名称 |
4-methyl-1,7-phenanthroline |
InChI |
InChI=1S/C13H10N2/c1-9-6-8-15-13-10(9)4-5-12-11(13)3-2-7-14-12/h2-8H,1H3 |
InChI 键 |
PUMRIEJBCWJQGP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=CC3=C(C2=NC=C1)C=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


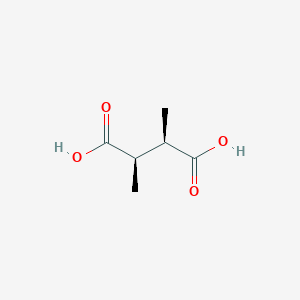
![2-(1-Amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13146374.png)
![6-Iodoimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13146379.png)
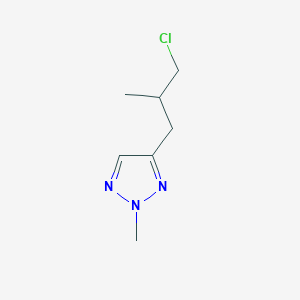

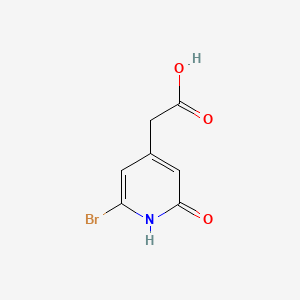
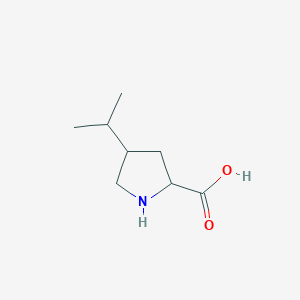
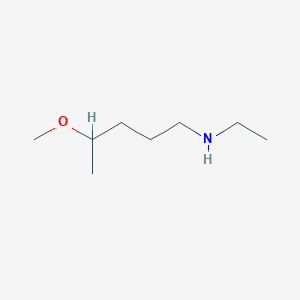
![1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13146414.png)
![[(2R,3R,4R,5R)-4-acetyloxy-5-[[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]amino]-2-methyloxolan-3-yl] acetate](/img/structure/B13146418.png)
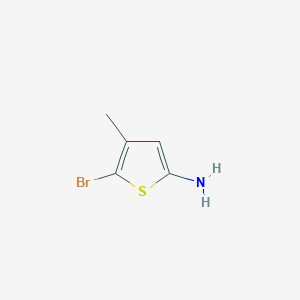


![3-Phenyl-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13146439.png)
